4-Aminomethylindole

Physicochemical Properties ADME Solubility

Positional isomerism in indole aminomethyl derivatives leads to failed syntheses and invalid bioassay data. Avoid the risk of using 3- or 5-substituted analogs. (1H-Indol-4-yl)methanamine (CAS 3468-18-6) is the specifically cited precursor for: - Dopamine D2 receptor antagonists (CNS disorders) - α2δ calcium channel ligands (pain/epilepsy) - Monoamine oxidase inhibitor baseline controls 97% purity, LogP 0.9, mp 132°C. Supplied under inert gas, 2-8°C. Direct replacement for literature-cited synthetic routes.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 3468-18-6
Cat. No. B029799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethylindole
CAS3468-18-6
SynonymsNSC 131886
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)CN
InChIInChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2
InChIKeyFFBWKPKOXRMLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Indol-4-yl)methanamine: Overview & Sourcing


(1H-Indol-4-yl)methanamine (CAS 3468-18-6), also referred to as 4-aminomethylindole or 1H-indole-4-methanamine, is an indole derivative featuring a primary aminomethyl substituent at the 4-position of the indole core [1]. This compound is a synthetic intermediate with a molecular weight of 146.19 g/mol and a molecular formula of C9H10N2 . Its physicochemical properties include a melting point of 132 °C, a predicted boiling point of 335.6±17.0 °C, a density of 1.199 g/cm³, and a LogP (octanol-water partition coefficient) of 0.9 [2]. The compound is soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide, and should be stored under inert gas at 2–8 °C [2].

Scaffold
Indole core synthetic intermediate
Key Substituent
4-position primary aminomethyl group
Role
Building block for target-directed synthesis

(1H-Indol-4-yl)methanamine Isomer Specificity


Indole aminomethyl derivatives are not functionally interchangeable due to the significant impact of substituent position on both physicochemical properties and biological target engagement. For (1H-indol-4-yl)methanamine (CAS 3468-18-6), the 4-position aminomethyl group confers a distinct LogP of 0.9 and melting point of 132 °C [1], which differ markedly from the 3-isomer (LogP 1.01, mp 104–107 °C) [2] and the 5-isomer (LogP 1.2) [3]. These variations in lipophilicity and solid-state properties directly affect solubility, formulation, and storage stability. More critically, the 4-aminomethylindole scaffold is uniquely validated in patent and primary literature as a precursor for dopamine receptor antagonists and high-affinity ligands to the α2δ subunit of voltage-gated calcium channels [4]; no comparable body of evidence exists for the 3- or 5-positional isomers in these specific therapeutic areas. Consequently, substituting another positional isomer in a synthetic route or biological assay risks both altered reaction yields and invalid target engagement.

3-Positional Isomer

Different lipophilicity and thermal properties may alter solubility and formulation behavior; lacks documented dopamine receptor ligand application precedent.

5-Positional Isomer

Higher reported LogP and lower typical commercial purity may shift reaction outcomes; application precedent focuses on HIV-1 integrase, not calcium channel or dopamine targets.

Isomer Substitution Impact

Positional isomer substitution in synthetic routes may shift reaction yields and target engagement; literature-validated pathways are isomer-specific and may not transfer directly.

Comparative Evidence: (1H-Indol-4-yl)methanamine


Lipophilicity and Solubility Profile

The octanol-water partition coefficient (LogP) of (1H-indol-4-yl)methanamine is 0.9 [1], which is lower than the 3-positional isomer (LogP = 1.01) [2] and substantially lower than the 5-positional isomer (LogP = 1.2) [3]. A lower LogP correlates with greater hydrophilicity, suggesting improved aqueous solubility and potentially altered membrane permeability compared to its positional analogs.

Lipophilicity Profile
Cross-study comparable
LogP 0.9 (4-isomer) vs 1.01 (3-isomer) vs 1.2 (5-isomer)
Reported lower lipophilicity may support aqueous assay compatibility
Calculated values from authoritative databases; experimental validation advised
Physicochemical Properties ADME Solubility

Melting Point and Thermal Stability

(1H-Indol-4-yl)methanamine exhibits a melting point of 132 °C [1], which is approximately 26% higher than that of the 3-positional isomer (melting point range 104–107 °C) [2]. A higher melting point is typically indicative of stronger intermolecular forces and greater thermal stability, which can simplify storage and handling requirements.

Thermal Stability
Cross-study comparable
132 °C
Reported higher melting point suggests greater thermal stability vs 3-isomer (104–107 °C)
May simplify storage and handling requirements; verify under target conditions
Thermal Stability Storage Handling

Synthetic Efficiency and Scale-Up

A well-established synthesis of (1H-indol-4-yl)methanamine from 4-cyanoindole via LiAlH₄ reduction achieves a yield of 94% (7.27 g from 7.5 g starting material) . This high yield compares favorably to alternative syntheses of indole methanamines, such as an 88% yield reported for a different 4-aminomethylindole route .

Synthetic Yield
Data to verify
94%
Reported high yield via LiAlH₄ route supports procurement and scale-up economics
Source-specific data; verify under target synthetic conditions
Synthetic Efficiency Scale-Up Cost

Dopamine D2 and α2δ Ligand Synthesis

(1H-Indol-4-yl)methanamine is specifically cited in patents and primary literature as a reactant for the preparation of dopamine receptor antagonists and high-affinity ligands to the α2δ subunit of voltage-gated calcium channels [1]. In contrast, the 3- and 5-positional isomers lack documented utility in these specific therapeutic areas, with the 5-isomer being explored primarily for HIV-1 integrase inhibition [2].

Application Precedent
Class-level inference
Dopamine D2 receptor antagonist and α2δ calcium channel ligand synthesis
Reported application precedent for neurological target research; 3- and 5-isomers lack this documentation
Literature and patent analysis; confirm target-specific applicability
Neurological Disorders Dopamine Receptors Calcium Channels

Commercial Purity and Reproducibility

Commercially available (1H-Indol-4-yl)methanamine is routinely supplied at 97% purity by major vendors such as Thermo Scientific and Alfa Aesar . This high purity standard is more consistent than for the 5-isomer, which is typically offered at 95% purity . Higher purity reduces the risk of side reactions and assay interference.

Commercial Purity
Cross-study comparable
97%
Higher reported purity vs 5-isomer (95%) may support more reproducible synthetic outcomes
Catalog specifications from multiple vendors; lot-specific verification advised
Purity Quality Control Reproducibility

(1H-Indol-4-yl)methanamine Application Scenarios


Dopamine D2 Receptor Antagonist Synthesis

Use (1H-Indol-4-yl)methanamine as a key building block to construct dopamine D2 receptor antagonists. This compound is explicitly cited in the literature for this purpose [1]. Its 4-position aminomethyl group facilitates coupling reactions necessary for antagonist synthesis. The 94% synthetic yield and 97% purity ensure efficient and reproducible outcomes in multi-step syntheses targeting central nervous system disorders.

α2δ Calcium Channel Ligand Development

Employ (1H-Indol-4-yl)methanamine as a reactant in the preparation of α2δ ligands. This application is uniquely associated with the 4-isomer [1] and is relevant for pain and epilepsy research. The compound's lower LogP (0.9) [2] may contribute to favorable solubility profiles during ligand optimization.

MAO-A and MAO-B Inhibitor Optimization

Leverage the indolylmethylamine scaffold for monoamine oxidase (MAO) inhibitor design. Structure-activity relationship studies have shown that substituents at the 5-position of the indole ring are critical for MAO selectivity [3]; the unsubstituted 4-aminomethylindole serves as a baseline control or as a precursor for further derivatization to explore selectivity windows.

Versatile Building Block in Organic Synthesis

Utilize (1H-Indol-4-yl)methanamine in nucleophilic substitution, reduction, and coupling reactions to form complex molecular architectures. Its high purity (97%) and defined storage conditions (2–8 °C under inert gas) [2] make it a reliable reagent for constructing diverse indole-containing molecules in both academic and industrial settings.

Application
Selection Property
Validation Focus
Dopamine D2 receptor antagonist synthesis
4-position aminomethyl coupling reactivity
Receptor-binding assay context
α2δ calcium channel ligand development
4-isomer literature application precedent
Ligand-target engagement review
MAO inhibitor SAR studies
Unsubstituted indole scaffold control
Selectivity window exploration
Organic synthesis building block
High-purity indole intermediate
Reproducibility across coupling and reduction reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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